molecular formula C5H14ClN B1612894 N-methyl-sec-butylamine hydrochloride CAS No. 75098-40-7

N-methyl-sec-butylamine hydrochloride

Cat. No. B1612894
CAS RN: 75098-40-7
M. Wt: 123.62 g/mol
InChI Key: ICBNZSHUWSBMCL-UHFFFAOYSA-N
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Description

“N-methyl-sec-butylamine hydrochloride”, also known as “N-methyl-2-methylpropylamine hydrochloride”, is a chemical compound that belongs to the class of alkylamines. It is a colorless liquid that is soluble in water and has a strong odor. It is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine .


Molecular Structure Analysis

The molecular formula of N-methyl-sec-butylamine is C5H13N . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-butylamine, a similar compound, exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . It also forms complexes with metal ions .


Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . N-butylamine, a similar compound, is a weak base with a pKa of 10.78 . It is a colorless liquid with a fishy, ammonia-like odor common to amines .

Scientific Research Applications

Hydration Effects in Aqueous Solutions

Research by Gojło, Śmiechowski, and Stangret (2005) investigated the hydration of sec-butylamine in an aqueous solution using FTIR spectroscopy. This study highlighted the hydrophobic and electrophilic hydration effects dependent on protonation, demonstrating the impact of the alkyl side chain's hydrophobic effect influenced by the amine group's polarizing power. This research provides insights into the molecular interactions of sec-butylamine and its protonated forms in water, offering a foundational understanding of N-methyl-sec-butylamine hydrochloride's behavior in aqueous environments (Gojło, Śmiechowski, & Stangret, 2005).

Antifungal Activities

Arika et al. (1990) explored the effects of butenafine hydrochloride, a novel antifungal agent of the benzylamine derivatives, on experimental dermatophytosis in guinea pigs. This study highlighted butenafine hydrochloride's superior efficacy against dermatophytosis compared to other antifungal agents, attributing its success to fungicidal activity and long retention in the skin. This research underscores the potential of N-methyl-sec-butylamine hydrochloride derivatives in developing effective antifungal treatments (Arika et al., 1990).

Corrosion Inhibition

The study by Bastidas, Damborenea, and Vázquez (1997) examined the influence of the butyl group as a substituent in n-butylamine, used as a mild steel corrosion inhibitor in hydrochloric acid solution. The research proposed an inhibition mechanism based on the adsorption of these amines on mild steel, which could have implications for understanding the corrosion inhibitory potential of N-methyl-sec-butylamine hydrochloride and its derivatives (Bastidas, Damborenea, & Vázquez, 1997).

Safety And Hazards

Handling N-methyl-sec-butylamine hydrochloride requires precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also recommended to use protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

N-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBNZSHUWSBMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611858
Record name N-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-sec-butylamine hydrochloride

CAS RN

75098-40-7
Record name N-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (butan-2-yl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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